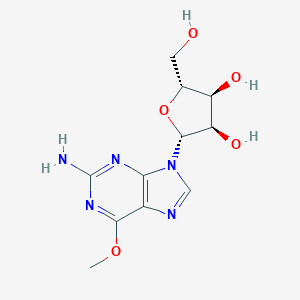

2-(2-Amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Beschreibung

Formation of 6-O-Methyl Guanosine (B1672433) Adducts in DNA

The formation of O⁶-methyl guanosine adducts in DNA can occur through both endogenous metabolic processes and exposure to exogenous alkylating agents.

Endogenous Pathways of Formation

Even in the absence of external exposure, O⁶-methylguanine can be formed in DNA through endogenous processes. One proposed pathway involves the "aberrant" methylation of guanine (B1146940) by S-adenosylmethionine (SAM), a key methyl group donor in cellular metabolism. mdpi.comoup.comwikipedia.orgebi.ac.ukresearchgate.net Another endogenous source may be the nitrosation of compounds containing primary amino groups, followed by their breakdown into methylating species. mdpi.comoup.comwikipedia.org Endogenous nitric oxide levels, particularly under chronic inflammation, have also been found to enhance the formation of N-nitroso compounds, which can lead to DNA methylation. wikipedia.org

Exogenous Exposure to Alkylating Agents

Exposure to various exogenous alkylating agents is a major source of O⁶-methyl guanosine adducts in DNA. These agents can transfer alkyl groups, including methyl groups, to nucleophilic sites in DNA bases.

N-Nitroso compounds (NOCs) are a significant class of alkylating agents that contribute to the formation of O⁶-methylguanine. wikipedia.orgoup.comnih.gov NOCs are formed by the reaction of nitrite (B80452) or nitrogen oxides with secondary amines and N-alkylamides, yielding N-alkylnitrosamines and N-alkylnitrosamides. wikipedia.orgoup.com Exposure to NOCs can occur through the diet, with these compounds being found in foods such as smoked fish, bacon, sausages, and cheese. wikipedia.orgoup.com They can also be formed endogenously in the gastrointestinal tract, particularly after the consumption of red meat. wikipedia.orgoup.comresearchgate.net Upon metabolic activation or spontaneously, NOCs form electrophilic species that can methylate DNA, producing various methylated adducts, with O⁶-methylguanine being a particularly important one due to its mutagenic and carcinogenic potential. oup.comnih.govresearchgate.net While N7-methylguanine and N3-methyladenine are formed as predominant lesions, constituting about 75% of alkylated DNA adducts, O⁶-methylguanine represents a smaller but highly significant fraction (6-8%). mdpi.comoup.com

Several chemotherapeutic agents exert their cytotoxic effects, in part, by acting as alkylating agents and inducing the formation of DNA adducts, including O⁶-methylguanine. oup.comaacrjournals.orgpnas.org

Temozolomide (B1682018) (TMZ): Temozolomide is a widely used oral alkylating agent, particularly in the treatment of glioblastoma. aacrjournals.orgplos.org Its primary cytotoxic effect is attributed to the formation of O⁶-methylguanine adducts in DNA. aacrjournals.orgbiorxiv.org TMZ decomposes spontaneously to methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC), which then gives rise to diazomethane, a methylating species that reacts with DNA. researchgate.net

Carmustine (B1668450) (BCNU): Carmustine, a bifunctional chloroethylating agent, also induces DNA damage, and O⁶-alkylguanine is considered a critical intermediate in the formation of cytotoxic DNA interstrand crosslinks induced by carmustine. spandidos-publications.comnih.govepa.gov While carmustine forms various DNA adducts, O⁶-alkylguanine is particularly important for its cytotoxic effects. nih.gov

Cyclophosphamide (B585): While cyclophosphamide is an alkylating agent, studies have suggested that its cytotoxic effects may be mediated by DNA modifications other than O⁶-alkylguanine, indicating that the formation of this specific adduct might not be the primary mechanism of action for all alkylating chemotherapeutics. oup.com

The formation of O⁶-methylguanine by these agents is a key factor in their therapeutic efficacy, but it also contributes to the development of resistance in tumor cells, often through the action of DNA repair mechanisms. aacrjournals.orgfrontiersin.orgeurekaselect.com

Biological Significance of 6-O-Methyl Guanosine in DNA

The presence of O⁶-methyl guanosine in DNA has significant biological consequences, primarily due to its ability to interfere with accurate DNA replication and repair processes. aacrjournals.orgpnas.org

Role as a Premutagenic and Precarcinogenic Lesion

O⁶-methylguanine is widely recognized as a potent premutagenic and precarcinogenic DNA lesion. frontiersin.orgnih.govnih.govnih.govscienceopen.com Its mutagenic potential stems from its altered base-pairing properties. Unlike guanine, which pairs with cytosine (G:C), O⁶-methylguanine can mispair with thymine (B56734) (O⁶-MeG:T) during DNA replication. mdpi.comwikipedia.orgebi.ac.ukaacrjournals.orgosti.govaimspress.com This mispairing leads to the incorporation of thymine instead of cytosine in the newly synthesized DNA strand. wikipedia.orgoup.comaacrjournals.org

If the O⁶-methylguanine lesion is not repaired before DNA replication, the O⁶-MeG:T mispair can result in a G:C to A:T transition mutation in subsequent rounds of replication. mdpi.comwikipedia.orgaacrjournals.orgaimspress.com These point mutations can have significant biological consequences, including the inactivation of tumor suppressor genes (such as p53) or the activation of proto-oncogenes (like ras), which are critical events in the initiation and progression of cancer. aacrjournals.orgaacrjournals.orgaimspress.comimrpress.com

The precarcinogenic nature of O⁶-methylguanine is further supported by studies showing that unrepaired O⁶-MeG lesions are linked to increased tumor formation in animal models exposed to alkylating agents. mdpi.comnih.govnih.govscienceopen.comwikipedia.org The DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) plays a crucial role in counteracting the mutagenic and carcinogenic effects of O⁶-methylguanine by directly removing the methyl group and restoring the guanine base. aacrjournals.orgnih.govnih.govwikipedia.orgpnas.org Low levels or inactivation of MGMT are associated with increased susceptibility to the carcinogenic effects of alkylating agents and are frequently observed in various human cancers. aacrjournals.orgaacrjournals.orgfrontiersin.orgaimspress.comimrpress.comwikipedia.org

Table: Frequency of DNA Adducts Formed by Alkylating Agents

| DNA Adduct | Approximate Percentage of Total Alkylation Products (e.g., from MNU) | Biological Significance |

| N7-methylguanine | ~70% | Predominantly cytotoxic, less mutagenic |

| N3-methyladenine | ~9% | Predominantly cytotoxic, less mutagenic |

| O⁶-methylguanine | 6-8% | Highly mutagenic and carcinogenic |

| N3-methylguanine | ~2% | Predominantly cytotoxic, less mutagenic |

| O⁴-methylthymine | ~0.3% | Mutagenic |

| Other adducts | Remaining percentage | Varied |

Note: Percentages can vary depending on the specific alkylating agent and experimental conditions. mdpi.comoup.comnih.gov

Table: Correlation between MGMT Status and O⁶-MeG-induced Mutations

| MGMT Status in Cells/Tissues | Level of Unrepaired O⁶-MeG | Consequence on Mutation Rate (G:C to A:T Transitions) | Reference |

| High MGMT activity | Low | Low | aacrjournals.orgnih.govwikipedia.org |

| Low/Inactivated MGMT activity | High | High | aacrjournals.orgnih.govaimspress.comwikipedia.org |

| MGMT-deficient mice | Increased | Higher susceptibility to alkylation-induced tumors | nih.govnih.govscienceopen.comwikipedia.org |

The mismatch repair (MMR) system also plays a role in processing O⁶-MeG:T mispairs. oup.comnih.gov However, in the absence of efficient MGMT repair, the MMR system can engage in a "futile" repair cycle, repeatedly attempting to correct the mispair, which can lead to DNA strand breaks and ultimately cell death. oup.comnih.govaimspress.com While this can be cytotoxic, mutations in MMR genes can also lead to resistance to alkylating agents by preventing this futile cycle. oup.comaimspress.comnih.gov

Impact on DNA Replication Fidelity

The presence of O⁶-meG in the DNA template strand significantly impacts the fidelity of DNA replication. DNA polymerases, the enzymes responsible for synthesizing new DNA strands, can misread O⁶-meG, leading to the incorporation of an incorrect nucleotide opposite the lesion wikipedia.orgpnas.org.

A key consequence of O⁶-meG in DNA is its tendency to mispair with thymine rather than cytosine during DNA replication wikipedia.orgaacrjournals.org. This mispairing results in the formation of an O⁶-meG:T base pair. During subsequent rounds of replication, the thymine will then pair with adenine, leading to a G:C to A:T transition mutation in the daughter DNA strand wikipedia.orgnih.gov. This type of point mutation is a common outcome of alkylating agent exposure and is frequently observed in oncogenes and tumor suppressor genes in various cancers aacrjournals.orgaacrjournals.orgoup.com.

Studies have shown that DNA polymerases insert cytosine and thymine with similar efficiency opposite O⁶-meG, although the efficiency is generally lower compared to the insertion of correct nucleotides opposite undamaged bases pnas.orgoup.com. For instance, human DNA polymerase β inserts thymine opposite O⁶-meG approximately 30-fold more frequently than cytosine acs.org. The efficiency of nucleotide insertion opposite O⁶-meG is also significantly lower than the normal incorporation of dCMP across guanine pnas.orgnih.gov. Kinetic studies have revealed that the rates of incorporation for both thymine and cytosine opposite O⁶-meG are much slower than those for standard A:T or G:C base pairs ucl.ac.uk. The structural basis for this mispairing involves the ability of both thymine and a rare tautomer of cytosine to mimic the features of canonical base pairs within the polymerase active site, although O⁶-meG:T pairs may adopt a conformation that is nearly indistinguishable from Watson-Crick base pairs after replication pnas.orgnih.gov.

Influence on Transcriptional Mutagenesis

Beyond its effects on DNA replication, O⁶-meG can also influence the fidelity of transcription, a process known as transcriptional mutagenesis pnas.orgnih.govoup.com. RNA polymerases can encounter O⁶-meG lesions in the DNA template strand during transcription, potentially leading to the incorporation of incorrect ribonucleotides into the nascent RNA molecule pnas.orgnih.govnih.gov.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOXBSCIXZEQEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34793-34-5, 7803-88-5, 121032-29-9 |

Source

|

| Record name | NSC132361 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC66381 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Cellular Responses to 6 O Methyl Guanosine Dna Adducts

DNA Repair Mechanisms

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA damage, including alkylation. These mechanisms are crucial for maintaining genomic integrity and preventing the accumulation of mutations that can lead to disease, including cancer. ontosight.aijournalmeddbu.comtandfonline.comsigmaaldrich.com Among the various DNA repair pathways, the direct reversal of damage is a particularly efficient mechanism for dealing with certain types of lesions, such as O6-methylguanine. atdbio.comjournalmeddbu.com

Other Potential Repair Pathways (e.g., Nucleotide Excision Repair)

While the MMR pathway is central to the cytotoxic effects of O6-mG:T mispairs, other repair pathways may also be involved in responding to alkylation damage, potentially through crosstalk. Base Excision Repair (BER) is a primary pathway for repairing many types of alkylation damage, particularly at nitrogen positions in DNA bases mdpi.com. Although BER does not directly repair O6-mG, there is evidence suggesting interactions between MMR and BER in processing the spectrum of lesions induced by alkylating agents nih.govelifesciences.org. One proposed model suggests that DSBs can arise from the combined action of MMR-induced gaps initiated at O6-mG:C sites and BER-induced nicks at nearby N-alkylation adducts on the opposite strand nih.govelifesciences.org. This highlights a more complex picture of how different repair pathways may converge in their response to the diverse DNA damage caused by methylating agents. The direct involvement of Nucleotide Excision Repair (NER) in the removal of O6-mG adducts themselves is not as well-established as the roles of MGMT and MMR in processing the resulting mispairs researchgate.net.

Cellular Checkpoint Activation and Cell Cycle Control

The presence of O6-mG DNA adducts and the subsequent MMR activity trigger cellular checkpoint responses that influence cell cycle progression researchgate.netnih.gov. These checkpoints are crucial surveillance mechanisms that monitor genome integrity and prevent cells with damaged DNA from dividing.

DNA Damage Checkpoint Response

The processing of O6-mG:T mispairs by the MMR system activates a DNA damage signaling network researchgate.netnih.gov. This involves the recruitment and activation of key protein kinases, including Ataxia-telangiectasia mutated (ATM), ATM and Rad3-related (ATR), Checkpoint kinase 1 (CHK1), and Checkpoint kinase 2 (CHK2) nih.govplos.orgtandfonline.comnih.gov. Phosphorylation of these kinases is a hallmark of the activated DNA damage response nih.govplos.orgtandfonline.comnih.gov. The MMR complex itself can contribute to this activation by recruiting other DNA damage response proteins researchgate.net. This signaling cascade communicates the presence of DNA damage to the cell cycle machinery, leading to cell cycle arrest.

Cell Cycle Arrest

A significant consequence of O6-mG adducts and the MMR-mediated response is the induction of cell cycle arrest mdpi.comoup.comresearchgate.netplos.org. This arrest is dependent on a functional MMR system; MMR-deficient cells often exhibit tolerance to the cytotoxic effects of methylating agents and fail to arrest effectively oup.comnih.gov. The cell cycle arrest provides an opportunity for DNA repair to occur before the damaged DNA is replicated or segregated.

Studies have shown that O6-mG can induce cell cycle arrest at different stages, including an intra-S-phase arrest and a G2/M phase arrest oup.comnih.govtandfonline.comnih.govpnas.org. The timing and nature of the arrest can depend on the level of DNA damage and the cell type. Notably, significant cell cycle perturbations and arrest, particularly the G2/M arrest and apoptosis, are often observed in the second cell cycle after exposure to methylating agents, supporting the model that replication past the lesion and subsequent MMR interaction are necessary for these outcomes nih.govtandfonline.comnih.govcore.ac.uk. While low levels of damage might lead to a transient arrest allowing for survival, higher levels of damage can result in prolonged arrest followed by the induction of apoptosis mdpi.comnih.gov.

The activation of checkpoint kinases like CHK1 and CHK2 plays a crucial role in mediating this cell cycle arrest by inhibiting the activity of cell cycle-promoting proteins plos.org. For instance, CHK1 activation can lead to the inhibition of CDC25 phosphatases, which are required for progression through the cell cycle checkpoints plos.org.

Summary of Cellular Responses to O6-Methylguanine Adducts

| Cellular Process | Key Pathways Involved | Outcome | Timing (Relative to Damage) | Dependence on MMR |

| Adduct Formation | Alkylating Agents | O6-methylguanine formation on guanine (B1146940) bases. | Immediate | No |

| Direct Repair | MGMT | Removal of methyl group, restoring guanine. | Pre-replication | No |

| Mispair Formation | DNA Replication | Incorporation of Thymine (B56734) opposite O6-mG (O6-mG:T). | During S-phase (1st cycle) | No |

| Mispair Recognition | MMR (MutSα, MutLα) | Binding of MMR proteins to O6-mG:T mispair. | Post-replication | Yes |

| Futile Repair Cycling | MMR | Iterative excision and resynthesis attempts at the mispair. | Post-replication | Yes |

| DNA Break Formation | Futile Cycling, potential BER crosstalk | Generation of single and double-strand breaks. | Post-replication, 2nd cycle | Yes (primarily) |

| Checkpoint Activation | MMR signaling, ATM, ATR, CHK1, CHK2 | Activation of DNA damage signaling network. | Post-replication | Yes |

| Cell Cycle Arrest | Checkpoint Activation | Halting or slowing of cell cycle progression (S, G2/M). | Post-replication, 2nd cycle | Yes |

| Apoptosis Induction | DNA Breaks, Signaling Pathways | Programmed cell death. | Post-replication, 2nd cycle | Yes |

G2/M Arrest

The presence of O6MeG DNA adducts can induce cell cycle arrest, notably at the G2/M checkpoint. This arrest is commonly observed in the second cell cycle following the initial formation of the O6MeG adducts. epa.gov The induction of G2/M arrest is dependent on DNA replication and the subsequent recognition and processing of O6MeG-T mispairs by the MMR machinery. wikipedia.orgwikipedia.orgnih.govamericanelements.com

Research indicates that the MMR system, upon encountering O6MeG-T mismatches, plays a key role in activating signaling pathways that lead to cell cycle delay. The processing of these mispairs can result in the formation of DNA double-strand breaks (DSBs), particularly during the second S/G2 phase of the cell cycle. wikipedia.orgwikipedia.org These DSBs, or potentially other intermediates of MMR processing, can activate components of the DNA damage response (DDR), including the ATR and Chk1 kinases, which are known regulators of the G2/M checkpoint. wikipedia.orgwikipedia.org

While p53 is a well-established mediator of cell cycle arrest in response to various types of DNA damage, studies suggest that p53 is not strictly essential for the initial induction of G2/M arrest by O6MeG adducts, although it can influence the duration of the arrest. Loss of functional p53 has been associated with a transient G2/M arrest that is reversed more quickly compared to cells with wild-type p53. Furthermore, activation of p38α has been identified as critical for linking DNA damage induced by methylating agents to G2 arrest in MMR-proficient cells. americanelements.com

Detailed research findings highlight the temporal nature of this response. For instance, studies using synchronized cell populations treated with methylating agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) have shown that significant G2/M arrest occurs specifically in the second cell cycle after treatment. wikipedia.orgwikipedia.org

Induction of Apoptosis

The induction of apoptosis is a major outcome of unrepaired O6MeG DNA adducts and is a critical mechanism of cell killing by methylating agents, particularly in cells deficient in the repair protein O6-methylguanine-DNA methyltransferase (MGMT). Similar to G2/M arrest, the apoptotic response triggered by O6MeG is highly dependent on DNA replication and the activity of the MMR system. wikipedia.org Apoptosis typically manifests in the second or subsequent cell cycles following the initial DNA damage. wikipedia.orgwikipedia.org

The mechanism by which O6MeG adducts lead to apoptosis involves the processing of O6MeG-T mispairs by MMR, which can generate DNA double-strand breaks. wikipedia.orgwikipedia.org These DSBs are considered potent triggers for initiating the apoptotic cascade.

The specific apoptotic pathways activated can vary depending on the cell type. In some cellular contexts, O6MeG-induced apoptosis is mediated through the mitochondrial damage pathway. This involves a decrease in the levels of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from mitochondria and subsequent activation of caspase-9 and caspase-3. This mitochondrial pathway has been reported to be independent of the Fas/Fas ligand (CD95/Apo-1) and caspase-8 in certain cell lines.

Conversely, in other cell types, such as human lymphocytes, O6MeG-triggered apoptosis has been shown to involve p53 stabilization and the upregulation of the Fas/CD95/Apo-1 receptor, following the formation of DSBs. Treatment with anti-Fas neutralizing antibodies has been shown to attenuate this apoptotic response.

Detailed research findings underscore the importance of MMR in this process. Cells deficient in MMR are significantly more resistant to the cytotoxic and apoptotic effects of O6MeG-inducing agents. The futile cycles of MMR attempting to correct the O6MeG-T mismatch are thought to be central to generating the pro-apoptotic signals, including the formation of DSBs.

Below is a table summarizing some key findings related to the cellular responses:

| Cellular Response | Requirement for MMR | Requirement for Replication | Key Mediators/Pathways | Timing |

| G2/M Arrest | Yes | Yes | ATR, Chk1, p38α, p53 (influences duration) | Commonly in the second cell cycle epa.govwikipedia.org |

| Apoptosis | Yes | Yes | Mitochondrial pathway (Bcl-2, Caspase-9/3) and/or Fas/p53 pathway (Caspase-8 independent in some cells) | Second or subsequent cell cycles wikipedia.orgwikipedia.org |

Mutagenesis and Carcinogenesis Induced by 6 O Methyl Guanosine

Mechanisms of Mutagenicity

The mutagenic potential of O⁶-meG stems from its ability to mispair during DNA replication. wikipedia.orgnih.gov While guanine (B1146940) typically pairs with cytosine (G:C), the methylation at the O⁶ position allows O⁶-meG to preferentially pair with thymine (B56734) (T). wikipedia.orgatdbio.comnih.gov

G:C to A:T Transition Mutations

The primary mutagenic consequence of unrepaired O⁶-meG is the induction of G:C to A:T transition mutations. wikipedia.orgaacrjournals.orgaacrjournals.org During DNA replication, DNA polymerases frequently insert thymine opposite an O⁶-meG lesion. researchgate.netpnas.org In the subsequent round of replication, the incorporated thymine then pairs with adenine, resulting in a permanent change from a G:C base pair to an A:T base pair in the DNA sequence. wikipedia.orgoup.com This mispairing occurs because DNA polymerases can mistake the O⁶-meG:T pair for a normal A:T base pair due to similar binding energies and structural alignments. researchgate.net

Research findings highlight the efficiency of this mispairing. Studies using repair-deficient Escherichia coli have shown that O⁶-meG in certain sequence contexts can be nearly 100% mutagenic in vivo, with the DNA polymerase holoenzyme almost always placing a thymine base opposite O⁶-meG during replication. nih.gov

Sequence Context Dependence of Mutagenicity

The mutagenicity of O⁶-meG is not uniform and can be influenced by the surrounding DNA sequence context. wikipedia.orgnih.gov The local sequence environment of an O⁶-meG lesion can affect both the efficiency of DNA repair and the likelihood of misincorporation during replication. nih.gov For instance, in partially repair-proficient cells, the MGMT repair protein has shown varying efficiency depending on the base 5' to the O⁶-meG lesion. nih.gov This indicates that the sequence context can influence the processing of O⁶-meG by repair enzymes, thereby impacting its mutagenic potential at specific sites. nih.gov

Role in Cancer Development and Progression

Unrepaired O⁶-meG is strongly implicated in cancer development and progression due to the accumulation of G:C to A:T transition mutations in critical genes, including tumor suppressor genes and oncogenes. aacrjournals.orgnih.govoup.com The persistence of this DNA adduct, often as a result of reduced MGMT activity, contributes to the genetic instability characteristic of cancer cells. aacrjournals.orge-crt.org

Association with p53 Tumor Suppressor Gene Inactivation

Inactivation of the p53 tumor suppressor gene is a frequent event in human cancers, often occurring through missense point mutations, a significant proportion of which are G:C to A:T transitions. aacrjournals.orgresearchgate.net The persistence of premutagenic O⁶-meG can lead to these specific mutations in the p53 gene. aacrjournals.orgresearchgate.net Studies have demonstrated an association between the epigenetic silencing of MGMT by promoter hypermethylation and an increased frequency of G:C to A:T transition mutations in p53 in various human cancers, including colorectal and non-small cell lung carcinomas. aacrjournals.orge-crt.orgaacrjournals.orgresearchgate.netaacrjournals.org

Data from studies on colorectal tumorigenesis indicate a higher prevalence of p53 transition mutations in tumors with hypermethylated MGMT compared to those with unmethylated MGMT. researchgate.net This association is particularly striking for G:C to A:T transitions occurring in non-CpG dinucleotides, where spontaneous deamination of methylcytosine is not the primary cause. aacrjournals.orgresearchgate.net

Transcriptional mutagenesis induced by O⁶-meG can also impact p53 function. Studies in human cells have shown that O⁶-meG-induced transcriptional mutagenesis in p53 transcripts can lead to a reduced ability of the p53 protein to activate genes involved in cell-cycle arrest and apoptosis, thereby impairing its tumor suppressor function. pnas.org

Association with K-ras Oncogene Activation

Activation of oncogenes, such as K-ras, through point mutations is another critical step in carcinogenesis. G:C to A:T transition mutations are frequently observed in the K-ras oncogene in various tumors. aacrjournals.orgaacrjournals.orgoup.com The formation of O⁶-meG adducts, particularly by alkylating agents like N-methylnitrosourea, has been shown to induce G to A transitions in K-ras in experimental tumor systems. aacrjournals.orgaacrjournals.orgoup.com

Epigenetic silencing of MGMT by promoter hypermethylation has been linked to the appearance of G to A mutations in the K-ras oncogene in colorectal tumors. aacrjournals.orgresearchgate.netoup.com Animal models with MGMT deficiency have shown enhanced sensitivity to alkylation-induced colorectal carcinogenesis associated with mutations in K-ras. researchgate.netoup.com Low MGMT activity in normal or adenoma tissue has also been associated with a higher frequency of G:C to A:T mutations in K-ras. oup.com

Involvement in Specific Cancer Types

The mutagenic and carcinogenic effects of O⁶-meG, largely mediated by the status of MGMT repair, are implicated in the development of various cancer types. Loss or reduced expression of MGMT, often due to promoter hypermethylation, is observed in a range of human tumors. aacrjournals.orgjcancer.org

Specific cancer types where O⁶-meG and MGMT inactivation have been studied include:

Colorectal Cancer: MGMT inactivation through promoter hypermethylation is common in colorectal tumors and is strongly associated with G:C to A:T transition mutations in both p53 and K-ras. researchgate.netaacrjournals.orgresearchgate.netoup.comnih.gov

Brain Tumors (Gliomas): MGMT promoter methylation is a significant prognostic factor in glioblastoma, influencing the response to alkylating chemotherapy. imrpress.comimrpress.comnih.govfrontiersin.org Loss of MGMT expression is linked to tumor development in gliomas. jcpjournal.org

Non-Small Cell Lung Carcinoma (NSCLC): MGMT inactivation by promoter hypermethylation is observed in NSCLC and is associated with an increased frequency of G to A transitions in the p53 gene. e-crt.orgaacrjournals.org

Breast Cancer: Studies have investigated the role of MGMT expression in breast cancer, with some suggesting its potential as a biomarker. jcancer.orgjcpjournal.org

Gastric Carcinoma: MGMT promoter hypermethylation has been associated with increased frequency of G:C to A:T transition mutations in the K-ras proto-oncogene in gastric carcinoma. aacrjournals.org

Endometrial Cancers: Research has explored the correlation between MGMT expression loss and p53 overexpression in endometrial cancers. jcpjournal.org

The varying levels of MGMT expression and the frequency of its inactivation across different tissues and tumor types contribute to the differential susceptibility to O⁶-meG-induced mutagenesis and carcinogenesis. jcancer.orgimrpress.com

Here is a summary of the association between MGMT inactivation and G:C to A:T mutations in p53 and K-ras in selected cancer types:

| Cancer Type | MGMT Inactivation Mechanism | Associated Gene Mutations (G:C to A:T) | Relevant Genes Affected | Citations |

| Colorectal Cancer | Promoter Hypermethylation | Increased frequency | p53, K-ras | researchgate.netaacrjournals.orgaacrjournals.orgresearchgate.netoup.comnih.gov |

| Non-Small Cell Lung Carcinoma | Promoter Hypermethylation | Increased frequency | p53 | e-crt.orgaacrjournals.org |

| Gastric Carcinoma | Promoter Hypermethylation | Increased frequency | K-ras | aacrjournals.org |

| Brain Tumors (Gliomas) | Promoter Hypermethylation | Associated with mutations | p53 | aacrjournals.orgimrpress.comnih.govfrontiersin.orgjcpjournal.orgaacrjournals.org |

Note: This table is based on the information presented in the text and cited sources.

Colorectal Cancer

Detailed research findings specifically linking 6-O-Methyl Guanosine (B1672433) to the mutagenesis and carcinogenesis of colorectal cancer were not extensively found in the provided search results. Although colorectal cancer research was mentioned in some contexts, specific data and detailed findings regarding the role of 6-O-Methyl Guanosine were not available.

Lung Cancer

Specific detailed research findings on the direct role of 6-O-Methyl Guanosine in the mutagenesis and carcinogenesis of lung cancer were not found in the provided search results. Lung cancer was mentioned in broader cancer research contexts, but specific data tables or detailed findings on 6-O-Methyl Guanosine's involvement were not available.

Gastric Carcinoma

Detailed research findings specifically linking 6-O-Methyl Guanosine to the mutagenesis and carcinogenesis of gastric carcinoma were not extensively found in the provided search results. Gastric carcinoma was mentioned in contexts related to other biomarkers or analytical methods, but specific data and detailed findings regarding the role of 6-O-Methyl Guanosine were not available. nih.gov

Head and Neck Squamous Cell Carcinoma (HNSCC)

Specific detailed research findings on the direct role of 6-O-Methyl Guanosine in the mutagenesis and carcinogenesis of Head and Neck Squamous Cell Carcinoma (HNSCC) were not found in the provided search results.

Melanoma

Detailed research findings specifically linking 6-O-Methyl Guanosine to the mutagenesis and carcinogenesis of melanoma were not extensively found in the provided search results. Melanoma research was mentioned in contexts related to other compounds, but specific data and detailed findings regarding the role of 6-O-Methyl Guanosine were not available.

Breast Cancer

Research has explored the role of O6-methylguanine-DNA methyltransferase (MGMT) in breast cancer, given its critical function in repairing the mutagenic O6-MeG lesion. MGMT is a key enzyme in maintaining genomic stability by repairing DNA damage caused by alkylating agents. nih.govjcancer.org

Conversely, down-regulation of MGMT expression has been shown to enhance the proliferative and invasive capacities of breast cancer cells, potentially through the PTEN/AKT pathway. nih.gov While MGMT's role in repairing DNA damage induced by cyclophosphamide (B585) (CPM), an alkylating agent used in chemotherapy, is still being investigated, one study examined the correlation between MGMT expression and prognosis in breast cancer patients treated with CPM-based chemotherapy. nih.gov In patients with basal-like breast tumors who received CPM-containing adjuvant chemotherapy, no recurrence was observed in those with MGMT-negative tumors, whereas recurrences were seen in a subset of patients with MGMT-positive tumors. nih.gov This suggests a potential differential impact of MGMT status on treatment response in specific breast cancer subtypes.

Another study explored the methylation status of the MGMT promoter in advanced breast cancer patients and its association with the response to cyclophosphamide-doxorubicin (AC) based therapeutic regimens. rbmb.net MGMT promoter methylation was observed in a significant percentage of cases. rbmb.net While there was no statistically significant association between MGMT promoter methylation status alone and clinicopathological parameters, a statistically significant association was found between the methylation status of both MGMT and ABCG2 promoters and the response to AC when followed by Taxane. rbmb.net This indicates that the combined methylation status of these promoters could potentially serve as a predictive factor for treatment response in advanced breast cancer. rbmb.net

Further research has investigated the interaction between the estrogen receptor-α (ER-α) and MGMT in human breast cancer cells. jbr-pub.org.cn These studies revealed functional and physical interactions between ER-α and MGMT proteins. jbr-pub.org.cn Treatment with fulvestrant (B1683766) or O6-benzylguanine, inhibitors of ER-α and MGMT respectively, led to the co-degradation of both ER-α and MGMT proteins in ER-positive breast cancer cell lines. jbr-pub.org.cn Immunoprecipitation confirmed a specific association between ER-α and MGMT proteins in breast cancer cells. jbr-pub.org.cn Silencing of MGMT gene expression also resulted in a decrease in the levels of both MGMT and ER-α proteins, and the degradation of both proteins was shown to involve the proteasome. jbr-pub.org.cn These findings suggest potential avenues for therapy targeting the interaction or co-degradation of ER-α and MGMT in breast cancer. jbr-pub.org.cn

Data Table: Association of MGMT Expression with Survival in Breast Cancer (ER-Positive) nih.gov

| Biomarker Status | Distant-Free Survival (DFS) | Overall Survival (OS) |

| MGMT Positive | Longer | Longer |

| MGMT Negative | Shorter | Shorter |

Note: This table is based on the findings reported in the cited study nih.gov and indicates an association, not necessarily a causal relationship.

Therapeutic and Diagnostic Implications in Oncology

6-O-Methyl Guanosine (B1672433) as a Biomarker

The presence and levels of 6-O-Methyl Guanosine in biological samples have been investigated for their potential as biomarkers in several clinical contexts.

Biomarker of Exposure to Methylating Carcinogens

O6-methylguanine (O6-meG), the base component of 6-O-Methyl Guanosine, is a powerful premutagenic lesion that can arise from exposure to methylating agents. Studies have reported the ubiquitous presence of O6-meG in human DNA, including in peripheral and cord blood, suggesting that it can be formed from various sources. sigmaaldrich.comabcam.com The detection of O6-meG in individuals not known to have suffered excessive environmental exposure to methylating agents or their precursors is compatible with an endogenous origin, possibly associated with endogenous nitrosation processes. abcam.com Alkylating N-nitroso compounds are known to form O6-alkylguanine adducts, which are considered mutagenic and carcinogenic if not adequately repaired. pharmakb.com Endogenously formed N-nitroso compounds can induce O6-MeG and O6-CMG (O6-carboxymethylguanine) adducts. citeab.com The frequent observation of O6-meG in human DNA is compatible with dietary compounds, such as N-nitroso compounds or their precursors, or endogenous processes being responsible for the formation of this adduct. sigmaaldrich.com While some studies have explored associations between O6-meG levels and environmental factors like smoking or air pollution, these trends have not always been statistically significant. abcam.com However, intake of fruits/vegetables and vitamin supplements showed nonstatistically significant trends toward being associated with lower adduct levels in both maternal and cord blood DNA. abcam.com

Biomarker of Cancer Risk

The persistence of O6-methylguanine adducts in DNA due to insufficient repair is linked to an increased risk of cancer. O6-methylguanine correlates with spontaneous G:C → A:T transition mutations, which can lead to the activation of oncogenes like K-ras or the dysfunction of tumor suppressor genes like p53. citeab.comfishersci.ca Inactivation of the MGMT gene, often through promoter hypermethylation, results in the persistence of O6-alkylguanine in DNA, contributing to G:C to A:T transition mutations. pharmakb.com Studies in animal models have demonstrated the importance of MGMT in cancer prevention; MGMT-defective mice show significantly enhanced sensitivity toward alkylation-induced colorectal carcinogenesis and develop numerous lung adenomas and thymic lymphomas after exposure to low-dose methylnitrosourea. citeab.comfishersci.ca Conversely, transgenic mice carrying extra copies of the foreign MGMT gene show decreased susceptibility to carcinogenesis. fishersci.ca

Biomarker for Chemotherapeutic Efficacy

The status of MGMT, the enzyme that repairs 6-O-Methyl Guanosine adducts, is a crucial biomarker for predicting the efficacy of chemotherapy with alkylating agents. Methylation of the CpG islands within the MGMT promoter region is a significant epigenetic modification that leads to the downregulation or silencing of MGMT gene expression, resulting in reduced levels of the MGMT enzyme within the cell. nih.gov Lower levels of MGMT are associated with an increased susceptibility to the cytotoxic effects of alkylating drugs, as the tumor cells are less able to repair the DNA damage induced by these agents. nih.govwikipedia.org

The predictive value of MGMT methylation status as a biomarker has been notably corroborated in clinical trials, particularly for glioblastoma (GBM) treated with temozolomide (B1682018) (TMZ). The Stupp trial demonstrated a substantial survival advantage when TMZ was administered to patients with MGMT-methylated glioblastoma compared to those with an unmethylated MGMT gene. nih.gov This finding has been consistently reinforced, highlighting MGMT gene promoter methylation as a robust predictor of responsiveness to temozolomide. wikipedia.orgnih.govwikipedia.orgnih.gov Loss of MGMT expression in high-grade gliomas is predictive of improved survival with temozolomide-based therapy. wikipedia.org A meta-analysis indicated that patients with MGMT deficiency, determined by immunohistochemistry, had a significantly longer progression-free survival when treated with alkylating agent chemotherapy, including temozolomide, dacarbazine (B1669748), and streptozocin. wikipedia.org

Targeting MGMT in Cancer Therapy

Given MGMT's crucial role in repairing DNA damage induced by alkylating agents and its contribution to chemoresistance, targeting MGMT represents a promising strategy to enhance the efficacy of cancer therapy. nih.govwikipedia.orgsigmaaldrich.com

MGMT Expression and Chemoresistance to Alkylating Agents

MGMT is a key DNA repair enzyme that effectively reverses the DNA damage caused by alkylating agents by removing alkyl groups from the O6 position of guanine (B1146940). nih.govwikipedia.orgwikipedia.orgnih.govfishersci.casigmaaldrich.comwikipedia.orgwikipedia.orguni.lu This repair activity, while protecting normal cells from mutagenesis, paradoxically contributes to the development of resistance in cancer cells against chemotherapeutic alkylating agents. nih.govfishersci.ca High levels of functional MGMT in tumor cells lead to efficient repair of the drug-induced DNA lesions, thereby reducing the cytotoxic effects of the chemotherapy and resulting in treatment failure. wikipedia.orgwikipedia.org Conversely, low levels or absence of functional MGMT are associated with increased sensitivity to these agents because the DNA damage persists, leading to cell death. nih.govwikipedia.orgwikipedia.orgnih.gov MGMT expression is considered a major mechanism for resistance to alkylating agents, including temozolomide, dacarbazine, streptozotocin, and procarbazine. wikipedia.orgfishersci.casigmaaldrich.comwikipedia.orgwikipedia.orguni.lu

Temozolomide (TMZ) Resistance

Temozolomide is an orally administered alkylating agent widely used in the treatment of various malignancies, particularly glioblastoma. nih.gov The therapeutic efficacy of TMZ is significantly influenced by the intracellular levels of MGMT. nih.gov TMZ exerts its cytotoxic effects primarily by methylating DNA, with the O6 position of guanine being a critical target. fishersci.ca The O6-methylguanine lesions are highly cytotoxic if not repaired. fishersci.ca MGMT efficiently removes this methyl group in a single-step, irreversible reaction, restoring the guanine to its original state and preventing the cytotoxic consequences. fishersci.ca

High MGMT expression is considered a major mechanism for temozolomide resistance in glioblastoma. wikipedia.orgwikipedia.orguni.lu Tumor cells with high MGMT activity can effectively repair the O6-methylguanine adducts formed by TMZ, thereby surviving the treatment. fishersci.ca Conversely, tumors with low or silenced MGMT expression due to promoter methylation are more sensitive to TMZ because the unrepaired O6-methylguanine lesions trigger cell death pathways. nih.govwikipedia.orgfishersci.cawikipedia.org MGMT-expressing cell lines have been shown to exhibit a growth advantage in the presence of temozolomide. wikipedia.org The most evident mechanism of resistance to TMZ is MGMT activity, and downregulation of MGMT sensitizes cancer cells to temozolomide. uni.lu Strategies to overcome TMZ resistance often focus on inhibiting or depleting MGMT activity to enhance the effectiveness of the drug. wikipedia.orgwikipedia.orgsigmaaldrich.com This includes the development of MGMT inhibitors or pseudosubstrates that can inactivate the enzyme. wikipedia.orgwikipedia.orgsigmaaldrich.com

Strategies to Overcome MGMT-Mediated Resistance

Resistance to alkylating agents, often mediated by high levels of MGMT activity, poses a significant challenge in cancer therapy. Several strategies are being explored to overcome this resistance, primarily by targeting MGMT or enhancing the effectiveness of chemotherapy.

MGMT inhibitors are designed to inactivate the MGMT enzyme, preventing it from repairing the O6-methylguanine lesions induced by alkylating agents. This inhibition aims to increase the accumulation of DNA damage in cancer cells, thereby enhancing the cytotoxic effects of chemotherapy.

O6-Benzylguanine (O6-BG) is a synthetic analog of O6-methylguanine and acts as a pseudosubstrate for MGMT. It irreversibly inactivates MGMT by transferring the benzyl (B1604629) group to a cysteine residue in the enzyme's active site, a process termed suicide inhibition spandidos-publications.comwikipedia.orgaacrjournals.orgascopubs.org. O6-BG has been widely used experimentally to sensitize cancer cells to alkylating agents like temozolomide (TMZ) and BCNU aacrjournals.orgascopubs.orgfrontiersin.orgfrontiersin.org. Studies have shown that O6-BG can enhance the cell-killing effect of temozolomide in various cancer cell lines, including glioblastoma aacrjournals.orgfrontiersin.org.

Lomeguatrib (B1675042) (also known as O6-(4-bromothenyl)guanine or PaTrin-2) is another potent suicide inhibitor of MGMT abcam.comscbt.comtocris.com. It is reported to be more potent than O6-BG in inactivating the MGMT protein frontiersin.orgmdpi.com. Lomeguatrib irreversibly binds to the active site of MGMT, forming a covalent complex that prevents the repair of O6-methylguanine lesions scbt.com. Preclinical studies have shown that lomeguatrib can efficiently and rapidly inactivate MGMT in various tumors in vivo and in vitro, significantly increasing tumor sensitivity to TMZ frontiersin.orgmdpi.com. Clinical trials have investigated lomeguatrib in combination with dacarbazine in patients with advanced melanoma and other solid tumors mdpi.com. Phase II trials assessing lomeguatrib in patients with melanoma demonstrated that it reduces MGMT activity and potentiates the efficacy of temozolomide frontiersin.orgmdpi.com.

Combining alkylating agents with MGMT inhibitors is a primary strategy to overcome MGMT-mediated resistance. By inhibiting MGMT, the repair of O6-methylguanine lesions is reduced, allowing the alkylating agent to exert greater cytotoxic effects. Clinical trials have explored the combination of O6-BG with TMZ for malignant gliomas wikipedia.orgascopubs.org. While some studies showed promise in enhancing the effects of alkylating agents and potentially delaying tumor recurrence, combinations of MGMT inhibitors with alkylating agents have also been associated with increased toxicity, such as myelosuppression wikipedia.orgascopubs.orgfrontiersin.org. Research is ongoing to optimize combination regimens and identify predictive markers for response and toxicity frontiersin.orgmdpi.com.

Beyond direct MGMT inhibition, other combination strategies are being investigated. These include combining MGMT inhibition with other DNA repair pathway inhibitors, such as PARP inhibitors, to create a more comprehensive blockade of DNA repair mechanisms mdpi.com. Additionally, combining MGMT inhibitors with immunotherapy is being explored as a potential approach to sensitize cancer cells to immune attack patsnap.com.

MGMT Methylation Status as a Predictive Factor for Treatment Response

The methylation status of the MGMT gene promoter is a crucial epigenetic modification that significantly impacts MGMT gene expression and, consequently, protein levels and DNA repair activity spandidos-publications.commdpi.comarkansasbluecross.comgulhanemedj.org. Hypermethylation of the MGMT promoter leads to gene silencing and reduced MGMT protein expression, resulting in decreased DNA repair capacity and increased sensitivity to alkylating agents spandidos-publications.commdpi.comarkansasbluecross.comgulhanemedj.org. Conversely, an unmethylated MGMT promoter is associated with high MGMT expression and resistance to these drugs spandidos-publications.commdpi.comarkansasbluecross.comgulhanemedj.org.

This epigenetic status has emerged as a relevant predictive marker for the effectiveness of alkylating agent-based chemotherapy in various cancers, particularly glioblastoma frontiersin.orgmdpi.comarkansasbluecross.combcbsm.comnih.govelsevier.esscirp.orgimrpress.com.

In glioblastoma (GBM), the most common and aggressive primary brain tumor, MGMT promoter methylation status is a strong and independent prognostic factor arkansasbluecross.comnih.govelsevier.esimrpress.comnih.govtandfonline.com. Patients with MGMT methylated tumors generally have a better prognosis and longer survival when treated with alkylating agents like temozolomide compared to patients with unmethylated tumors mdpi.comarkansasbluecross.combcbsm.comnih.govelsevier.esscirp.orgimrpress.comnih.govtandfonline.com.

While primarily a predictive marker for response to alkylating agents, some studies suggest that MGMT promoter methylation may also have prognostic value even in the absence of alkylating chemotherapy, potentially indicating a more treatment-responsive tumor phenotype in general nih.gov.

The predictive value of MGMT promoter methylation status has been demonstrated in numerous clinical trials, influencing treatment decisions and clinical trial design, particularly in glioblastoma arkansasbluecross.combcbsm.comnih.govresearchgate.netnih.govnrgoncology.org. Randomized controlled trials have shown that GBM patients with MGMT promoter methylation appear to benefit most from temozolomide chemotherapy, while those without methylation may derive greater benefit from radiotherapy alone mdpi.comarkansasbluecross.combcbsm.com.

The EORTC 26981/22981-NCIC CE.3 study demonstrated that MGMT promoter methylation was a predictor of temozolomide efficacy mdpi.comarkansasbluecross.combcbsm.com. Five-year follow-up data from this trial showed improved survival even in patients without MGMT promoter methylation when TMZ was added to RT, although the benefit in terms of progression-free survival was primarily observed in patients with methylated MGMT arkansasbluecross.combcbsm.com.

The assessment of MGMT methylation status has become an important aspect of pharmacogenomics in oncology, guiding personalized treatment approaches bcbsm.comnih.govnih.gov. Various methods are used for testing MGMT promoter methylation, including methylation-specific PCR (MSP) and pyrosequencing mdpi.comnih.govelsevier.esnih.gov. Pyrosequencing is considered a quantitative method that can provide a percentage of methylation, and studies have investigated optimal cut-off values for predicting treatment response and prognosis mdpi.comnih.gov. The feasibility of real-time MGMT methylation testing as a stratification factor in multinational clinical trials has been demonstrated, allowing for treatment decisions based on the molecular characteristics of the tumor ascopubs.org.

Table 1: Impact of MGMT Methylation Status on Glioblastoma Patient Outcomes

| MGMT Methylation Status | Treatment with Alkylating Agents (e.g., TMZ) | Prognostic Implication (Glioblastoma) | Predictive Implication (Glioblastoma) |

| Methylated | Increased sensitivity | Favorable prognosis, longer survival | Predicts better response to alkylating agents |

| Unmethylated | Resistance | Less favorable prognosis, shorter survival | Predicts poor response to alkylating agents; may benefit more from alternative therapies |

Based on search results frontiersin.orgmdpi.comarkansasbluecross.combcbsm.comnih.govelsevier.esscirp.orgimrpress.comnih.govtandfonline.com.

6-O-Methyl Guanosine in Other Therapeutic Contexts

While the primary therapeutic relevance of 6-O-Methyl Guanosine is linked to its role as a DNA lesion in the context of alkylating chemotherapy and MGMT-mediated resistance in oncology, research into other potential therapeutic contexts is limited. The nucleoside 6-O-Methyl Guanosine itself is primarily recognized as a product of DNA damage or as a component of modified RNA in some biological systems. Direct therapeutic applications of 6-O-Methyl Guanosine outside of its role in DNA damage response and repair, or as a target for overcoming drug resistance, are not widely reported in the provided search results.

However, the broader field of modified nucleosides and their analogs has yielded therapeutic agents for various conditions, including antiviral and anticancer therapies. While 6-O-Methyl Guanosine itself is not a commonly used therapeutic agent in these contexts, understanding its formation and repair mechanisms can inform the development of other nucleoside analogs with therapeutic potential.

Research into the biological roles of modified nucleosides in RNA, such as in tRNA or rRNA, is an active area of investigation. While 6-O-Methyl Guanosine has been identified as a modified nucleoside, its specific roles in RNA biology and potential therapeutic implications in non-oncology settings would require further dedicated research beyond the scope of the provided information, which focuses heavily on its DNA damage context.

Inhibition of Protein Synthesis in Cancer Cells

6-O-Methyl Guanosine, a methylated nucleoside, has demonstrated an ability to inhibit protein synthesis in cancer cells. This inhibitory effect is linked to its influence on DNA synthesis, which is a prerequisite for protein production. biosynth.com Research indicates that O6-methylguanine (O6-meG), a related methylated guanine derivative, can induce altered proteins at the level of transcription in human cells. oup.com O6-meG in DNA can lead to the mis-insertion of bases opposite the lesion during transcription by human RNA polymerase II. oup.com In cells with active O6-alkylguanine-DNA alkyltransferase (AGT), an enzyme that repairs O6-meG, a percentage of misincorporation, such as 3% misincorporation of uridine (B1682114) opposite the lesion, has been observed. oup.com

The mutagenic and cytotoxic consequences of O6-meG are mitigated by the presence of AGT, which removes the methyl group from O6-meG and transfers it to a cysteine residue within its active site, restoring guanine in the DNA. oup.com However, AGT's action is not enzymatic in the sense that its activity is not regenerated after repairing a single lesion. oup.com

Inhibition of Monoclonal Antibody Production

2'-Deoxy-6-O-methyl-guanosine has also been shown to inhibit monoclonal antibody production. biosynth.com This effect may be related to its capacity to methylate DNA and impede the repair of DNA duplexes. biosynth.com While the precise mechanisms underlying the inhibition of monoclonal antibody production by 6-O-Methyl Guanosine require further detailed investigation, the observed effect suggests a potential application in contexts where the modulation of antibody production is desired, such as in certain research or therapeutic processes. biosynth.com

Advanced Research Methodologies and Techniques

Detection and Quantification of 6-O-Methyl Guanosine (B1672433) in DNA

The accurate measurement of O⁶-MeG in biological samples is challenging due to its low abundance. However, several highly sensitive methods have been established to overcome this hurdle, enabling researchers to study the formation and repair of this DNA lesion in various contexts.

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), utilize antibodies that specifically recognize and bind to the O⁶-MeG adduct in DNA. nih.govnih.gov These methods offer a non-radioactive and high-throughput approach for quantifying O⁶-MeG.

In a typical ELISA-based method, DNA is first digested into smaller fragments using restriction enzymes. nih.gov This ensures that, on average, each fragment contains no more than one O⁶-MeG adduct. Subsequently, antibodies specific to O⁶-MeG are used to capture these fragments onto a solid surface, like a microtiter plate. nih.govelisabscience.com A secondary antibody, often targeting single-stranded DNA (ssDNA) and conjugated to an enzyme, is then added. nih.gov The enzymatic reaction produces a detectable signal, commonly a color change, which is proportional to the amount of O⁶-MeG present in the original DNA sample. elisabscience.comlabscoop.com The concentration of O⁶-MeG is then determined by comparing the signal to a standard curve generated with known amounts of the adduct. labscoop.com

This type of assay has been developed to achieve a limit of detection of 1.5 adducts per 10⁹ nucleotides using 10 μg of DNA. nih.gov The assay demonstrates a dynamic range of approximately two orders of magnitude and has been validated for its precision and accuracy. nih.gov These characteristics make it suitable for large-scale population studies. nih.gov

Table 1: Characteristics of a Developed ELISA-type Assay for O⁶-MeG

| Parameter | Value | Source |

|---|---|---|

| Limit of Detection | 1.5 adducts/10⁹ nucleotides | nih.gov |

| Required DNA | 10 μg | nih.gov |

| Dynamic Range | ~ two orders of magnitude | nih.gov |

Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful and highly specific technique for the detection and quantification of DNA adducts like O⁶-MeG. acs.orgnih.gov This approach separates the modified nucleoside from other DNA components before its mass-to-charge ratio is measured, providing excellent sensitivity and specificity. nih.govdovepress.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a particularly sensitive method. dovepress.com In this technique, DNA is enzymatically or chemically hydrolyzed into its constituent nucleosides. The resulting mixture is then injected into the UPLC system, where O⁶-methyl-2'-deoxyguanosine is separated from other nucleosides on a column. acs.orgdovepress.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. Specific fragment ions of O⁶-methyl-2'-deoxyguanosine are monitored, allowing for highly selective and sensitive quantification. dovepress.com

A developed UPLC-MS/MS method demonstrated a linear concentration range between 0.5 and 20 ng/mL. dovepress.comnih.gov The optimal conditions for this analysis included a C18 Acquity® Bridged Ethylene Hybrid (BEH) column, a mobile phase of 0.05% formic acid in acetonitrile (B52724) (95:5 v/v), and a flow rate of 0.1 mL/minute with gradient elution for 6 minutes. dovepress.comnih.gov Detection was achieved by monitoring the mass transition of m/z 165.95 > 149 for O⁶-methylguanine. dovepress.comnih.gov

Liquid Chromatography-Ultraviolet-Tandem Mass Spectrometry (LC-UV-MS-MS) is another variation that combines UV detection for the quantification of normal nucleosides with MS-MS for the sensitive measurement of modified nucleosides. acs.org This method has achieved limits of detection for O⁶-methyl-2'-deoxyguanosine as low as 43 femtomoles. acs.org

Table 2: Performance of a UPLC-MS/MS Method for O⁶-MeG Quantification

| Parameter | Value | Source |

|---|---|---|

| Linear Concentration Range | 0.5 - 20 ng/mL | dovepress.comnih.gov |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | dovepress.comnih.gov |

| Average Recovery | 82.50% - 83.29% | dovepress.com |

Isotope-dilution LC-MS/MS is considered a gold standard for the quantification of small molecules, including DNA adducts. This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., [²H₃]O⁶-MedG) to the sample before processing. acs.org The internal standard is chemically identical to the analyte of interest (O⁶-methyl-2'-deoxyguanosine) but has a different mass due to the isotopic label.

During LC-MS/MS analysis, the analyte and the internal standard co-elute but are distinguished by their different mass-to-charge ratios. nih.gov By measuring the ratio of the signal from the analyte to the signal from the internal standard, highly accurate and precise quantification can be achieved, as this ratio corrects for any sample loss during preparation and for variations in instrument response. acs.orgnih.gov

Dried blood spots (DBS) have emerged as a minimally invasive and convenient method for sample collection in clinical and epidemiological studies. nih.govnih.gov The analysis of O⁶-MeG in DBS provides a valuable tool for monitoring exposure to alkylating agents and assessing individual responses. nih.gov

For the analysis, DNA is extracted from the DBS, followed by acid hydrolysis to release the purine (B94841) bases, including O⁶-MeG. nih.gov The resulting hydrolysate is then analyzed by a sensitive technique like UPLC-MS/MS. nih.govnih.gov A validated method for measuring O⁶-MeG in DBS has been successfully developed and applied to patient samples. nih.govnih.gov This method allows for the quantification of O⁶-MeG in a range of 0.55-6.66 ng/mL in patient samples. nih.gov The use of DBS simplifies sample collection and transport, making large-scale studies more feasible. mdpi.com

Restriction enzyme-based assays leverage the ability of certain restriction enzymes to be blocked by the presence of O⁶-MeG within their recognition sequence. nih.gov This approach offers a functional measure of the presence of the adduct.

One such assay is based on the activation of a restriction endonuclease following the repair of O⁶-MeG by O⁶-methylguanine-DNA methyltransferase (MGMT). nih.gov In this method, a specially designed DNA probe containing an O⁶-MeG adduct within a restriction site is used. The presence of the adduct prevents the restriction enzyme from cutting the DNA. When MGMT is present, it repairs the O⁶-MeG, restoring the recognition site for the restriction enzyme, which then cleaves the DNA. The cleavage event can be detected, often through fluorescence, providing a measure of MGMT activity, which is indirectly related to the initial amount of O⁶-MeG that can be repaired. nih.gov

Another approach involves a competition assay where the DNA sample of interest competes with a labeled oligonucleotide containing a single O⁶-MeG for repair by a limited amount of MGMT. The extent of repair of the labeled oligonucleotide is inversely proportional to the amount of O⁶-MeG in the sample DNA. nih.gov

To understand the distribution of O⁶-MeG across the entire genome, a technique called O⁶-MeG-seq has been developed. ethz.choup.comnih.gov This method allows for the mapping of O⁶-MeG at single-nucleotide resolution. ethz.choup.comnih.gov

O⁶-MeG-seq is an immunoprecipitation- and polymerase-stalling-based method. ethz.choup.comnih.gov In this technique, DNA is fragmented, and fragments containing O⁶-MeG are enriched through immunoprecipitation using an antibody specific for the adduct. A DNA polymerase is then used to synthesize a complementary strand. The polymerase stalls at the site of the O⁶-MeG adduct. The location of these stall points is then identified through next-generation sequencing, revealing the precise genomic coordinates of the O⁶-MeG lesions. ethz.choup.comnih.gov

This powerful technique has been used to analyze the formation and repair of O⁶-MeG in different genomic regions and sequence contexts. ethz.chnih.gov It has provided insights into how factors like chromatin structure and gene expression influence the distribution of this DNA damage. ethz.chnih.gov O⁶-MeG-seq is a valuable tool for studying the mechanisms of action of alkylating chemotherapeutic agents and the development of drug resistance. ethz.choup.com

Mass Spectrometry (LC-UV-MS-MS, UPLC-MS/MS)

Studies on Structural and Conformational Changes in DNA

The introduction of a 6-O-Methyl Guanosine (6-O-MeG) lesion into a DNA sequence can induce significant local and global structural and conformational changes. These alterations are critical as they can affect DNA replication and are the basis for recognition by repair enzymes. A variety of advanced biophysical techniques have been employed to elucidate the precise nature of these changes.

Circular Dichroism

Circular Dichroism (CD) spectroscopy, a technique sensitive to the chiral environment of molecules, is widely used to study the secondary structure of DNA. Studies on oligonucleotides containing 6-O-MeG have utilized CD to probe for conformational changes.

In a study on the effect of 6-O-MeG on the structure of human telomere G-quadruplex DNA, CD spectroscopy was a key technique. nih.gov The results indicated that while G-quadruplex structures could still form with the modified base, they were significantly less stable compared to the unmodified, native structure. nih.gov The extent of this destabilization, as observed through changes in the CD signal, was found to be critically dependent on the specific position of the 6-O-MeG within the G-quadruplex structure. nih.gov For instance, in some contexts, the characteristic CD spectrum of a mixed-type G-quadruplex, which has positive bands near 265 and 295 nm and a negative band around 245 nm, is altered upon the introduction of 6-O-MeG, suggesting a conformational perturbation. acs.org

Thermal Denaturation

Thermal denaturation studies, often monitored by UV-Vis spectroscopy, are used to determine the melting temperature (Tm) of DNA, which is a measure of its thermal stability. The presence of 6-O-MeG in a DNA duplex or a G-quadruplex structure has been shown to have a destabilizing effect.

Research has demonstrated that oligonucleotides containing 6-O-MeG paired with either cytosine (C) or thymine (B56734) (T) exhibit a marked reduction in thermal stability when compared to their corresponding unmodified G:C or mismatched G:T pairs. nih.gov This indicates that the hydrogen bonding and stacking interactions in the vicinity of the 6-O-MeG lesion are weaker.

In the context of G-quadruplexes, thermal denaturation experiments have corroborated the findings from Circular Dichroism. A study by Mekmaysy et al. (2008) showed that the substitution of a guanine (B1146940) with 6-O-MeG within a human telomere quadruplex leads to a significant decrease in its melting temperature, confirming that the modified structure is less stable. nih.govacs.org The degree of destabilization was observed to be dependent on the location of the 6-O-MeG substitution within the quadruplex. nih.gov

| Oligonucleotide Sequence | Modification | Relative Change in Tm (°C) | Reference |

|---|---|---|---|

| d[AGGG(TTAGGG)3] | Unmodified | Baseline | nih.gov |

| d[AGGG(TTAGm6GG)3] | 6-O-MeG at specific G position | Significant Decrease | nih.gov |

Analytical Ultracentrifugation

Analytical Ultracentrifugation (AUC) is a powerful technique for studying the hydrodynamic properties of macromolecules in solution, providing information on their size, shape, and association state. It has been applied to investigate the impact of 6-O-MeG on DNA structures.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to examine the conformational dynamics and energetics of DNA at an atomic level. MD simulations have been instrumental in understanding the structural consequences of 6-O-MeG lesions.

Simulations of DNA duplexes with a central 6-O-MeG:C or 6-O-MeG:T pair have revealed significant differences in helical deformability compared to undamaged DNA. nih.gov These simulations show enhanced base pair opening, as well as increased shear and stagger motions at the lesion site. nih.gov This is partly due to the transient rupture of base pairing and the temporary insertion of water molecules into the DNA helix. nih.gov The increased flexibility and opening motions of the base pairs containing 6-O-MeG are thought to be crucial for their recognition and the subsequent looping out of the damaged base by repair enzymes. nih.gov

In the context of G-quadruplex DNA, MD simulations have complemented experimental data by providing a detailed picture of the structural perturbations caused by 6-O-MeG, further explaining the observed destabilization. nih.gov

| DNA Structure | Key Observation | Implication | Reference |

|---|---|---|---|

| Duplex DNA (6-O-MeG:C/T) | Enhanced base pair opening, shear, and stagger | Facilitates recognition by repair enzymes | nih.gov |

| G-Quadruplex DNA | Structural perturbation and destabilization | Explains reduced thermal stability | nih.gov |

NMR and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods for determining the three-dimensional structures of biological macromolecules at atomic resolution. These techniques have provided invaluable insights into the structural nature of 6-O-MeG in DNA and its recognition by repair proteins.

NMR studies on oligodeoxynucleotide duplexes have shown that a 6-O-MeG:T pair can adopt a distorted Watson-Crick conformation, with the methyl group in a syn orientation, pointing towards the opposing strand. researchgate.netoup.com In contrast, the 6-O-MeG:C pair has been observed in multiple conformations, including a wobble base pair and a bifurcated structure with split hydrogen bonds. oup.comresearchgate.net The ability of 6-O-MeG to form these non-canonical base pairs is the structural basis for its mutagenicity.

X-ray crystallography has been successfully used to determine the structure of the human O6-alkylguanine-DNA alkyltransferase (AGT or MGMT) in complex with double-stranded DNA containing a 6-O-MeG lesion. rcsb.org These structures reveal that the protein binds to the DNA and flips the damaged base out of the DNA helix and into the enzyme's active site. rcsb.orgnih.gov The crystal structure of the E. coli Ada O6-methylguanine-DNA methyltransferase also shows a buried active site cysteine, suggesting a significant conformational change is necessary for DNA binding and repair. embopress.orgembopress.org

Enzymatic Recognition Studies

The recognition and repair of 6-O-MeG lesions are crucial for maintaining genomic integrity. The primary enzyme responsible for this repair is O6-methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine-DNA alkyltransferase (AGT). wikipedia.org

MGMT employs a direct reversal mechanism, acting as a "suicide" enzyme. It recognizes the 6-O-MeG lesion, and its active site cysteine residue attacks the methyl group, transferring it to the enzyme itself. nih.gov This process restores the guanine base in the DNA but results in the irreversible inactivation of the MGMT protein. embopress.orgnih.gov

Kinetic studies have been conducted to dissect the steps of this repair mechanism. These studies suggest that AGT binds and scans DNA rapidly. Upon encountering a 6-O-MeG lesion, there is a rapid flipping of the base out of the helix (at a rate of approximately 200 s⁻¹). nih.gov The chemical transfer of the methyl group is the rate-limiting step in the repair of 6-O-MeG. nih.gov The enzyme has a greater affinity for DNA containing 6-O-alkylguanine lesions, with the dissociation of the enzyme-DNA complex being about 25-fold slower for modified DNA compared to unmodified DNA. nih.gov

Inactive mutants of MGMT, such as C145A and C145S, have been created that can bind specifically and stably to oligonucleotides containing 6-O-MeG without catalyzing the repair reaction. nih.gov These mutant proteins have been valuable tools for structural studies, allowing for the capture of the enzyme-substrate complex. Footprinting studies with these mutants show that they protect a region of 17-18 nucleotides on the strand containing the lesion and 13-14 nucleotides on the complementary strand from DNase I digestion. nih.gov

In addition to MGMT, other proteins are involved in the recognition of 6-O-MeG. Alkyltransferase-like proteins (ATLs) are a class of DNA repair proteins that can tightly bind to DNA containing 6-O-MeG. nih.govnih.gov Unlike MGMT, they lack the active site cysteine and therefore cannot repair the lesion. Instead, they are thought to shunt the damaged DNA into other repair pathways, such as nucleotide excision repair. nih.gov NMR relaxation data on bacterial ATLs suggest that conformational plasticity in the guanine-lesion recognition cavity may allow for the recognition of a broader range of alkyl guanine lesions. nih.govnih.gov

Polymerase-Based Recognition

DNA polymerases play a crucial role in determining the mutagenic fate of O6-MeG. When a polymerase encounters this lesion on a DNA template, it frequently misincorporates thymine (T) instead of cytosine (C), leading to G:C to A:T transition mutations. oup.com Research into this recognition and misincorporation process utilizes structural and kinetic analyses.

Crystal structures of high-fidelity DNA polymerases in complex with DNA containing O6-MeG reveal that the O6MeG:T base pair can adopt a conformation that is sterically very similar to a canonical Watson-Crick G:C base pair. nih.gov This structural mimicry allows the incorrect base pair to fit within the polymerase active site, facilitating the erroneous incorporation of thymine. jefferson.edu Studies have shown that even in a high-fidelity polymerase active site, the O6MeG:T pair is nearly isosteric to a correct base pair. jefferson.edu The O6-methyl group forms a weak electrostatic interaction with a carbonyl group on the thymine base, which, while providing minimal stabilization, does not create a steric clash that would lead to efficient rejection. jefferson.edu

In the context of transcription, the effects of O6-methylguanosine in an RNA context (m6G) have been studied using reconstituted bacterial translation systems. nih.govnih.gov These studies show that the impact of m6G on the ribosome is position-dependent. When located at the first or third position of an mRNA codon, m6G decreases the accuracy of tRNA selection, promoting the formation of m6G-uridine (U) codon-anticodon pairs. nih.govnih.gov However, when m6G is in the second codon position, it dramatically slows the rate of peptide-bond formation for the correct tRNA without promoting miscoding, effectively stalling the ribosome. nih.gov

| Polymerase Type | Interaction with O6-MeG | Outcome | Reference |

|---|---|---|---|

| High-Fidelity DNA Polymerase | Recognizes O6MeG:T as structurally similar to a G:C pair. | Preferential incorporation of thymine (T) opposite O6-MeG, leading to G:C to A:T mutations. | nih.govjefferson.edu |

| Ribosome (RNA-based) | Effect is dependent on the position of m6G within the mRNA codon. | Miscoding (m6G:U pairing) at codon positions 1 and 3; stalled translation at position 2. | nih.gov |

Active Site Mutants in Protein-DNA Interactions

The primary repair mechanism for O6-MeG is the protein O6-methylguanine-DNA methyltransferase (MGMT). This "suicide" enzyme stoichiometrically transfers the methyl group from guanine to one of its own cysteine residues (Cys-145 in human MGMT). nih.govnih.gov Because the wild-type protein forms only a transient intermediate complex with the DNA substrate, studying the specifics of this interaction is challenging. nih.gov

To overcome this, researchers have engineered active site mutants of MGMT that can bind specifically to O6-MeG-containing DNA but are incapable of performing the methyl transfer reaction. nih.govnih.gov By replacing the active site cysteine with a non-reactive amino acid, such as alanine (B10760859) (C145A) or serine (C145S), these inactive mutants form stable and specific complexes with the O6-MeG substrate. nih.govnih.gov

These stable mutant-DNA complexes are invaluable for structural and mechanistic studies. For example, DNase I footprinting studies using the C145A mutant have shown that the protein protects a significant region of the DNA surrounding the lesion from digestion, specifically 17-18 nucleotides on the strand containing the O6-MeG and 13-14 nucleotides on the complementary strand. nih.gov The use of these mutants is critical for biophysical techniques like NMR spectroscopy and X-ray crystallography to solve the structure of MGMT bound to its target lesion. nih.govnih.gov

| MGMT Variant | Mutation | Activity | Interaction with O6-MeG DNA | Research Application |

|---|---|---|---|---|

| Wild Type | None | Active (Methyltransferase) | Forms a transient intermediate complex. | Functional and kinetic assays. |

| C145A | Cysteine-145 to Alanine | Inactive | Forms a stable, specific complex. | Structural studies (X-ray, NMR), footprinting. nih.govnih.gov |